molecular formula C7H7NO3 B2461105 4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid CAS No. 448236-04-2

4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid

Cat. No.: B2461105
CAS No.: 448236-04-2
M. Wt: 153.137
InChI Key: JWZNXVCWTPCKGF-UHFFFAOYSA-N
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Description

4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a formyl group at position 4, a methyl group at position 1, and a carboxylic acid group at position 3

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrole derivatives, including “4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid”, have a diverse nature of activities and are considered a potential source of biologically active compounds . Therefore, they continue to be an area of interest in medicinal chemistry, with ongoing research exploring their therapeutic potential against several diseases or disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α-amino carbonyl compounds and aldehydes catalyzed by iodine (I2), which proceeds smoothly in good yields and tolerates various functional groups . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrrole synthesis, such as the Paal-Knorr synthesis and other catalytic methods, can be adapted for large-scale production. These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Major Products Formed

    Oxidation: 4-carboxy-1-methyl-1H-Pyrrole-3-carboxylic acid.

    Reduction: 4-hydroxymethyl-1-methyl-1H-Pyrrole-3-carboxylic acid.

    Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s formyl and carboxylic acid groups may play a role in its reactivity and interactions with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of formyl, methyl, and carboxylic acid groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-formyl-1-methylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-8-2-5(4-9)6(3-8)7(10)11/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZNXVCWTPCKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=C1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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